![molecular formula C12H12N2O3 B5708170 methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate](/img/structure/B5708170.png)
methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate
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Description
“Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate” is a chemical compound with the molecular formula C12H12N2O3 . It is a derivative of the 1,5-benzodiazepine class of compounds, which are heterocyclic compounds containing a benzene ring fused to a diazepine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, several novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were prepared by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .Molecular Structure Analysis
The molecular structure of “methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate” can be inferred from its molecular formula C12H12N2O3 . It contains a benzodiazepine core structure, which is a fused benzene and diazepine ring .Chemical Reactions Analysis
While specific chemical reactions involving “methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate” are not available in the retrieved data, benzodiazepines and their derivatives are known to participate in various chemical reactions. For instance, they can undergo acyl coupling reactions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate, focusing on six unique applications:
Pharmacological Research
Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate is a compound of interest in pharmacological research due to its potential therapeutic properties. Benzodiazepine derivatives are well-known for their anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. This specific compound could be explored for similar applications, potentially leading to the development of new medications for anxiety disorders, epilepsy, and muscle spasms .
Neuroprotective Agents
Research into neuroprotective agents often focuses on compounds that can protect nerve cells from damage or degeneration. Benzodiazepine derivatives have shown promise in this area, and methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate could be investigated for its ability to mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The antimicrobial properties of benzodiazepine derivatives have been documented, making them candidates for the development of new antibiotics. Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate could be studied for its effectiveness against various bacterial and fungal pathogens, potentially contributing to the fight against antibiotic-resistant strains .
Cancer Research
Benzodiazepine derivatives have been explored for their anticancer properties, particularly their ability to induce apoptosis in cancer cells. Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate could be evaluated for its potential to inhibit the growth of cancer cells and enhance the efficacy of existing chemotherapy treatments .
Chemical Synthesis
In the field of chemical synthesis, methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in the creation of new compounds with potential pharmaceutical applications .
Biochemical Studies
This compound can be used in biochemical studies to understand the interactions between benzodiazepine derivatives and biological targets. By studying these interactions, researchers can gain insights into the mechanisms of action of these compounds, which can inform the design of more effective drugs with fewer side effects .
properties
IUPAC Name |
methyl 2-(2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXKHWPPBXOWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate |
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